3-(4-Ethoxyphenyl)pyrrolidin-3-ol
Description
3-(4-Ethoxyphenyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-ethoxyphenyl substituent. Pyrrolidine scaffolds are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in related pyrrolidin-3-ol compounds (e.g., phosphorylation in ).
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-11-5-3-10(4-6-11)12(14)7-8-13-9-12/h3-6,13-14H,2,7-9H2,1H3 |
InChI Key |
JLUDEVDPRVGZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCNC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, making it a popular choice for synthesizing pyrrolidine derivatives. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a more saturated compound .
Scientific Research Applications
Antioxidant Properties
Research has indicated that 3-(4-Ethoxyphenyl)pyrrolidin-3-ol exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. The compound enhances the activity of endogenous antioxidant enzymes, thereby reducing cellular oxidative damage. Experimental data show a dose-dependent scavenging effect on DPPH radicals with IC50 values comparable to established antioxidants .
Neuroprotective Effects
The compound has been investigated for its neuroprotective potential. Studies suggest that it may exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in pathogenesis .
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Chiral Intermediate in Synthesis
This compound serves as a chiral intermediate in the synthesis of various pharmaceutical compounds. Its optically active nature makes it valuable for producing enantiomerically pure drugs, particularly in the development of calcium antagonists and antibiotics .
Lead Compound for Novel Therapeutics
Given its diverse biological activities, this compound represents a promising lead for developing new therapeutic agents targeting oxidative stress-related diseases, neurodegeneration, and infections caused by resistant pathogens. Ongoing structure-activity relationship studies aim to optimize its efficacy and reduce toxicity .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a recent study, this compound was tested in cellular models of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid-beta-induced cytotoxicity and improved cell viability. These findings suggest its potential as a therapeutic candidate for Alzheimer's disease management .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that this compound exhibited potent activity with an MIC value significantly lower than commonly used antibiotics, highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
3-((3-Fluorophenoxy)methyl)pyrrolidin-3-ol
- Structure: A fluorophenoxy group is attached via a methyl linker to the pyrrolidine ring.
- The methyl linker adds steric bulk, which may reduce binding affinity to certain targets.
5-(3-Methoxyphenyl)pyrrolidin-3-ol
- Structure : A meta-methoxyphenyl group replaces the para-ethoxyphenyl substituent.
- The meta substitution alters spatial orientation, which could influence receptor interactions (e.g., CNS targets).
- Applications : Used in research chemicals, possibly for neurological studies due to pyrrolidine’s prevalence in CNS-active drugs.
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol
Core Structure Modifications
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
- Structure : Pyridine core with chloro and methoxy substituents.
- Key Differences :
- Applications : Likely used in medicinal chemistry for metal coordination or as a kinase inhibitor scaffold.
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol
- Structure: Tosyl (sulfonyl) and phenylethylamino groups modify the pyrrolidine core.
- Key Differences: The sulfonyl group enhances solubility in polar solvents and may influence enzymatic stability. The chiral phenylethylamino group introduces stereochemical complexity, critical for enantioselective interactions.
- Applications : Intermediate in asymmetric synthesis or protease inhibitors.
Data Table: Structural and Functional Comparison
Biological Activity
3-(4-Ethoxyphenyl)pyrrolidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 4-ethoxyphenyl group. The synthesis typically involves multi-step organic reactions, including the use of various reagents and solvents to achieve the desired purity and yield. For example, techniques such as liquid chromatography and mass spectrometry (LC-MS) are employed to analyze the synthesis process and confirm the structure through retention time and mass-to-charge ratios .
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant potential. Research indicates that derivatives of pyrrolidine compounds exhibit significant radical scavenging activity. For instance, studies have shown that certain pyrrolidine derivatives can effectively scavenge hydroxyl radicals, comparable to established antioxidants like Trolox .
Table 1: Antioxidant Activity Comparison
Neuroprotective Effects
Research has also indicated potential neuroprotective effects of pyrrolidine derivatives. A study highlighted that certain compounds could modulate oxidative stress pathways, which are crucial in neurodegenerative diseases. The ability to reduce oxidative stress may contribute to neuroprotection .
Case Studies and Findings
- Radical Scavenging Activity : A study evaluated the radical scavenging activity of several pyrrolidine derivatives, including this compound. The compound showed promising results in DPPH assays, although it was less effective than quercetin .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(4-Ethoxyphenyl)pyrrolidin-3-ol and its derivatives?
The synthesis of pyrrolidine derivatives often involves cycloaddition reactions or functionalization of pre-existing pyrrolidine scaffolds. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) under reflux conditions has been used to synthesize structurally related pyrrolidine compounds, achieving yields of 63–76% . Key steps include:
- Reaction optimization : Adjusting solvent polarity (e.g., bisopropyl alcohol for improved solubility) and acid catalysts (e.g., TFA for deprotection).
- Purification : Recrystallization from methanol or column chromatography to isolate enantiomerically pure forms.
Q. How can researchers characterize the stereochemistry of this compound?
Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For example, enantiomeric excess (ee) can be determined using polarimetry or NMR with chiral shift reagents. X-ray crystallography (e.g., triclinic crystal system with space group P1) provides definitive stereochemical assignments, as demonstrated for similar pyrrolidine derivatives .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxyl and aromatic groups.
- Stability : Susceptible to oxidation; storage under inert atmosphere (N₂/Ar) at −20°C is recommended. Acidic conditions may protonate the pyrrolidine nitrogen, altering reactivity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
The S-enantiomer may exhibit enhanced binding affinity to receptors compared to the R-form due to spatial complementarity. For example, hydroxyl group positioning in pyrrolidine derivatives affects hydrogen-bonding interactions with active-site residues (e.g., interactions with protein 1XFF, as seen in related compounds) . Computational docking (AutoDock Vina) and molecular dynamics simulations are recommended to validate these interactions.
Q. What advanced techniques are used to resolve contradictions in crystallographic data for pyrrolidine derivatives?
Discrepancies in unit cell parameters or disorder in crystal structures (e.g., α = 72.11°, β = 82.70° for a triclinic system ) can arise from:
- Thermal motion : Mitigated by low-temperature (100 K) data collection.
- Data refinement : Using SHELX or OLEX2 with high-resolution (<1.0 Å) datasets.
- Validation tools : CheckCIF for identifying symmetry mismatches or R factor inconsistencies.
Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzyme targets?
- In vitro assays : Measure inhibition constants (Kᵢ) using fluorescence polarization (e.g., hypoxanthine-guanine phosphoribosyltransferase inhibition assays ).
- Dose-response curves : Use sigmoidal fitting (GraphPad Prism) to calculate IC₅₀ values.
- Counter-screening : Test against off-target enzymes (e.g., kinases, proteases) to assess selectivity.
Q. What strategies mitigate side reactions during the functionalization of this compound?
Q. How are computational methods applied to predict the physicochemical properties of this compound?
- LogP calculations : Use ChemAxon or Schrödinger QikProp to estimate partition coefficients.
- pKₐ prediction : ACD/Labs or MarvinSuite for determining protonation states at physiological pH.
- Toxicity profiling : Leverage EPA DSSTox databases to predict mutagenicity or hepatotoxicity .
Data Interpretation and Reproducibility
Q. How should researchers address low yields in the synthesis of this compound analogs?
- Reaction monitoring : Use TLC or LC-MS to identify intermediates/byproducts.
- Temperature control : Ensure reflux conditions are maintained (e.g., 25–30 hours in xylene for cyclization ).
- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer.
Q. What protocols ensure reproducibility in crystallographic studies of pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
